molecular formula C11H12N2O B1439211 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one CAS No. 1171377-49-3

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No. B1439211
M. Wt: 188.23 g/mol
InChI Key: ROOYAGVYKLFMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” can be analyzed using various spectroscopic techniques such as IR, NMR, and Mass Spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving “8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” could not be found in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” can be analyzed using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and Mass Spectroscopy . Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the retrieved papers.

Scientific Research Applications

Anticorrosive Applications Quinoline derivatives, including 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, exhibit significant effectiveness as anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, owing to their high electron density. This property is leveraged in protecting metals from corrosion, highlighting their importance in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Metabolic Studies The metabolic pathways and byproducts of 8-aminoquinoline derivatives, which include 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, have been extensively studied due to their antimalarial effectiveness. Research indicates the importance of understanding the metabolism of these compounds to mitigate potential erythrocyte toxicity in certain individuals (Strother, Fraser, Allahyari, & Tilton, 1981).

Dipeptidyl Peptidase IV Inhibition In the context of type 2 diabetes mellitus treatment, dipeptidyl peptidase IV (DPP IV) inhibitors based on quinoline derivatives have been identified as potential antidiabetic drugs. The structural modifications of quinoline, such as those in 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, play a crucial role in enhancing the biological activity of these inhibitors (Mendieta, Tarragó, & Giralt, 2011).

Synthesis of Pyrimidoquinolines The compound under discussion serves as a precursor in the synthesis of pyrimido[4,5-b]quinolines, which are of significant interest due to their biological and therapeutic importance. These synthetic pathways offer a versatile approach to developing novel molecules with enhanced pharmacological properties (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Biological and Medicinal Applications Quinoline derivatives are central to various biological and medicinal applications, including serving as optical sensors and exhibiting a range of therapeutic activities. The study of such compounds enriches our understanding of their potential in detecting and treating diseases (Jindal & Kaur, 2021).

Safety And Hazards

The safety and hazards associated with “8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” are not available in the retrieved papers .

Future Directions

The future directions for the research and development of “8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” are not available in the retrieved papers .

properties

IUPAC Name

6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOYAGVYKLFMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)N)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 2
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 3
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 4
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 5
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Reactant of Route 6
8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.